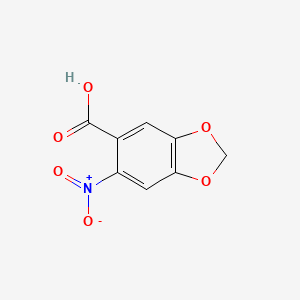

6-Nitro-1,3-benzodioxole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

6-nitro-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO6/c10-8(11)4-1-6-7(15-3-14-6)2-5(4)9(12)13/h1-2H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJWBDDLVCMLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80992151 | |

| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716-32-5 | |

| Record name | 6-Nitro-1,3-benzodioxole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 716-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 6 Nitro 1,3 Benzodioxole 5 Carboxylic Acid and Its Precursors

Established Synthetic Routes to 6-Nitro-1,3-benzodioxole-5-carboxylic acid

Nitration Reactions Applied to 1,3-Benzodioxole-5-carboxylic Acid Derivatives

The direct nitration of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid) is a common method for the preparation of its 6-nitro derivative. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction is generally performed at low temperatures, often between 5 and 15°C, to control the exothermic nature of the reaction and to minimize the formation of byproducts. The carboxylic acid group is a meta-directing deactivator, while the methylenedioxy group is an ortho, para-directing activator. The regioselectivity of the nitration is therefore a result of the interplay between these two groups, with the substitution occurring at the 6-position.

A typical procedure involves dissolving 1,3-benzodioxole-5-carboxylic acid in concentrated sulfuric acid at a reduced temperature, followed by the slow, dropwise addition of a pre-cooled mixture of concentrated nitric and sulfuric acids. After the addition is complete, the reaction mixture is stirred for a short period before being poured onto ice to precipitate the crude product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization.

| Reactant | Reagents | Temperature | Outcome |

| 1,3-Benzodioxole-5-carboxylic acid | Conc. HNO₃, Conc. H₂SO₄ | 5-15°C | This compound |

Conversion of Nitrobenzodioxole Intermediates (e.g., from 6-Nitropiperonal)

An alternative route to this compound involves the oxidation of a suitable precursor, most commonly 6-nitropiperonal (6-nitro-1,3-benzodioxole-5-carbaldehyde). This method is advantageous when the starting aldehyde is readily available.

The synthesis of 6-nitropiperonal is achieved by the nitration of piperonal. A mixture of fuming nitric acid and glacial acetic acid is typically used, with the reaction being carried out at a low temperature (below 5°C) to control the reaction rate and selectivity. The crude 6-nitropiperonal is obtained in good yield after pouring the reaction mixture into water and recrystallizing the precipitate from ethanol. calpaclab.com

The subsequent oxidation of the aldehyde functional group in 6-nitropiperonal to a carboxylic acid can be accomplished using various oxidizing agents. Potassium permanganate (KMnO₄) is a common and effective reagent for this transformation. The reaction is typically carried out in a suitable solvent, and the conditions need to be carefully controlled to avoid over-oxidation or side reactions. The permanganate is reduced to manganese dioxide (MnO₂), which precipitates from the reaction mixture. Acidic workup of the reaction mixture yields the desired this compound.

| Starting Material | Oxidizing Agent | Product |

| 6-Nitropiperonal | Potassium Permanganate (KMnO₄) | This compound |

Stereoselective Synthesis of this compound and its Enantiomers

This section is not applicable. This compound is an achiral molecule as it possesses a plane of symmetry that bisects the carboxylic acid and nitro groups, as well as the methylenedioxy bridge. Therefore, it does not exist as enantiomers, and stereoselective synthesis is not relevant to its preparation.

Preparation of Key Synthetic Intermediates and Functionalized Derivatives

Synthesis of 6-Nitro-1,3-benzodioxole-5-carbonyl Chloride

The conversion of this compound to its corresponding carbonyl chloride is a crucial step for the synthesis of various amides, esters, and other acyl derivatives. This transformation is readily achieved by treating the carboxylic acid with thionyl chloride (SOCl₂).

The reaction is typically carried out by refluxing the carboxylic acid in an excess of thionyl chloride, which also serves as the solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The progress of the reaction can be monitored by the cessation of the evolution of hydrogen chloride and sulfur dioxide gases. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to afford the crude 6-nitro-1,3-benzodioxole-5-carbonyl chloride, which can often be used in the next step without further purification.

| Reactant | Reagent | Product |

| This compound | Thionyl Chloride (SOCl₂) | 6-Nitro-1,3-benzodioxole-5-carbonyl Chloride |

Formation of 6-Nitro-1,3-benzodioxole-5-carbohydrazide

6-Nitro-1,3-benzodioxole-5-carbohydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds. It is typically prepared from the corresponding methyl or ethyl ester of this compound through hydrazinolysis.

The first step involves the esterification of the carboxylic acid, for example, by refluxing it in methanol with a catalytic amount of sulfuric acid to yield methyl 6-nitro-1,3-benzodioxole-5-carboxylate. This ester is then reacted with hydrazine hydrate, usually in a solvent such as ethanol or methanol. The reaction mixture is typically heated to reflux for several hours. Upon cooling, the carbohydrazide product often crystallizes from the solution and can be collected by filtration.

| Precursor | Reagent | Product |

| Methyl 6-nitro-1,3-benzodioxole-5-carboxylate | Hydrazine Hydrate (N₂H₄·H₂O) | 6-Nitro-1,3-benzodioxole-5-carbohydrazide |

Esterification Methods for this compound Esters

The synthesis of esters from this compound can be achieved through various esterification methods. A primary and well-established method is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of the carboxylic acid with an alcohol. masterorganicchemistry.com This equilibrium-driven process typically employs an excess of the alcohol or the removal of water to drive the reaction towards the ester product. youtube.com

Commonly used acid catalysts for this type of reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com For instance, the synthesis of methyl 6-nitro-1,3-benzodioxole-5-carboxylate would involve reacting this compound with methanol in the presence of a catalytic amount of acid. While specific reaction conditions for this exact compound are not extensively detailed in publicly available literature, analogous esterifications of substituted benzoic acids provide a framework for potential reaction parameters. researchgate.net

Microwave-assisted esterification presents a significant improvement over conventional heating methods. For substituted benzoic acids, microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields. researchgate.netresearchgate.net This technique can be applied to the esterification of this compound, potentially offering a more efficient route to its corresponding esters.

Another approach involves the use of alkyl halides with the corresponding carboxylate salt. While not as common as Fischer esterification for simple esters, this method can be effective under specific conditions. Additionally, transesterification, the conversion of one ester to another, can be employed if a particular ester of this compound is more readily available. researchgate.net

The following table outlines hypothetical reaction conditions for the synthesis of methyl and ethyl esters of this compound based on general principles of Fischer-Speier esterification.

Table 1: Hypothetical Reaction Conditions for Fischer-Speier Esterification of this compound

| Target Ester | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Potential Yield (%) |

| Methyl 6-nitro-1,3-benzodioxole-5-carboxylate | Methanol | H₂SO₄ (catalytic) | Reflux (65) | 4-8 | 70-85 |

| Ethyl 6-nitro-1,3-benzodioxole-5-carboxylate | Ethanol | TsOH (catalytic) | Reflux (78) | 4-8 | 70-85 |

Exploration of Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. Key areas of focus include the development of environmentally benign catalysts and the selection of greener solvents and reaction conditions.

Catalyst Development for Environmentally Benign Synthetic Pathways

The development of heterogeneous and reusable catalysts is a cornerstone of green chemistry, offering advantages in terms of separation, recovery, and reduced waste generation compared to traditional homogeneous catalysts. mdpi.com

Solid Acid Catalysts:

Several solid acid catalysts have shown promise in esterification reactions of aromatic carboxylic acids and could be applicable to the synthesis of this compound esters. These include:

Modified Montmorillonite K10: This clay-based catalyst, when modified with phosphoric acid, has been used for the esterification of substituted benzoic acids under solvent-free conditions, demonstrating good yields. ijstr.org

Zeolites: These microporous aluminosilicate minerals can act as solid acid catalysts. Their shape selectivity can also lead to higher product selectivity. researchgate.net

Sulfonated Resins: Ion-exchange resins such as Amberlyst-15 have been effectively used as catalysts for esterification. mdpi.com

Ionic Liquids:

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. researchinschools.org Brønsted acidic ionic liquids have been successfully employed in esterification reactions, offering advantages such as thermal stability and ease of separation from the product. researchinschools.orgresearchgate.net The use of an ionic liquid like 1-butyl-3-methylimidazolium chloride could facilitate the esterification of this compound, potentially leading to a more sustainable process. researchgate.net

The table below compares potential green catalysts for the esterification of this compound based on literature for similar compounds.

Table 2: Potential Green Catalysts for the Esterification of this compound

| Catalyst Type | Example | Advantages | Potential Challenges |

| Solid Acid Catalyst | Phosphoric acid modified Montmorillonite K10 | Reusable, solvent-free conditions | Lower activity compared to mineral acids |

| Zeolite | H-ZSM-5 | High thermal stability, shape selectivity | Potential for pore blockage |

| Sulfonated Resin | Amberlyst-15 | High catalytic activity, easy separation | Limited thermal stability |

| Ionic Liquid | [BMIM][HSO₄] | Dual solvent/catalyst role, recyclable | High cost, potential toxicity |

Solvent Selection and Reaction Condition Optimization

The choice of solvent plays a crucial role in the environmental footprint of a chemical synthesis. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry encourages the use of safer alternatives or, ideally, solvent-free conditions.

For the synthesis of this compound and its esters, several green solvent strategies can be considered:

Solvent-free reactions: As demonstrated with modified montmorillonite K10 catalysts, running esterification reactions without a solvent is a highly desirable green approach, as it completely eliminates solvent-related waste. ijstr.org

Use of Greener Solvents: If a solvent is necessary, options with a better environmental, health, and safety profile should be considered. For example, the use of alcohols as both reactant and solvent in Fischer esterification minimizes the number of components.

Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can significantly reduce reaction times. researchgate.netresearchgate.net This not only increases efficiency but also reduces energy consumption, a key principle of green chemistry. A study on the esterification of 4-fluoro-3-nitro benzoic acid under sealed-vessel microwave conditions showed that optimized conditions could lead to high yields in a short amount of time. researchgate.net

Optimizing reaction conditions such as temperature and catalyst loading is also crucial. By fine-tuning these parameters, it is often possible to improve yields and reduce by-product formation, leading to a more atom-economical and environmentally friendly process.

Spectroscopic and Structural Elucidation Methodologies for 6 Nitro 1,3 Benzodioxole 5 Carboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 6-Nitro-1,3-benzodioxole-5-carboxylic acid is characterized by distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the dioxole ring, and the acidic proton of the carboxylic acid. The aromatic region typically displays two singlets, corresponding to the protons at the C-4 and C-7 positions. The methylene bridge protons (O-CH₂-O) usually appear as a sharp singlet. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its signal may disappear upon D₂O exchange.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum (160-180 ppm). libretexts.org The aromatic carbons and the carbons of the benzodioxole ring system resonate in the aromatic region (typically 100-150 ppm), with quaternary carbons showing distinct chemical shifts. The methylene carbon of the dioxole ring appears further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-4 | ~7.5 - 8.0 | - |

| H-7 | ~7.0 - 7.5 | - |

| -CH₂- | ~6.1 - 6.3 | ~102 - 104 |

| -COOH | >10 (broad) | - |

| C-4 | - | ~108 - 112 |

| C-5 | - | ~125 - 130 |

| C-6 | - | ~140 - 145 |

| C-7 | - | ~105 - 109 |

| C-3a | - | ~148 - 152 |

| C-7a | - | ~146 - 150 |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, COSY would primarily be used to confirm the absence of coupling between the two aromatic protons (H-4 and H-7), as they are separated by more than three bonds, thus confirming their singlet nature.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated aromatic carbons (C-4 and C-7) and the methylene carbon by correlating them to their attached protons (H-4, H-7, and the -CH₂- protons, respectively).

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including FT-IR and Raman techniques, is vital for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is dominated by characteristic absorption bands that confirm the presence of its key functional groups. Due to extensive hydrogen bonding in the solid state, the O-H stretch of the carboxylic acid appears as a very broad and strong band, typically spanning from 3300 to 2500 cm⁻¹. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid group results in a strong, sharp absorption band, typically in the range of 1710-1680 cm⁻¹. spectroscopyonline.com

The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch usually found between 1550 and 1500 cm⁻¹ and a symmetric stretch between 1350 and 1300 cm⁻¹. The spectrum also contains bands corresponding to the aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The characteristic C-O-C stretching of the dioxole ring is expected to appear in the 1250-1000 cm⁻¹ region. orientjchem.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300 - 2500 | Strong, Broad | O-H Stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O Stretch (Carboxylic acid) |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1470 | Medium | Aromatic C=C Stretch |

| ~1340 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Dioxole) |

| ~1040 | Strong | Symmetric C-O-C Stretch (Dioxole) |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro group (~1340 cm⁻¹) is typically very strong in the Raman spectrum. orientjchem.org The aromatic ring vibrations also give rise to prominent Raman signals. The C=O stretch is generally weaker in the Raman spectrum compared to its IR absorption. The skeletal vibrations of the benzodioxole ring system are also observable. orientjchem.orgscispace.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₈H₅NO₆, corresponding to a molecular weight of 211.13 g/mol . calpaclab.comsinfoochem.comepa.gov In an MS experiment, the molecule is expected to show a molecular ion peak (M⁺) at m/z 211.

The fragmentation of aromatic carboxylic acids often involves characteristic losses. libretexts.org Key fragmentation pathways for this compound would likely include:

Loss of a hydroxyl radical (-OH): [M-17]⁺, leading to a peak at m/z 194.

Loss of a carboxyl group (-COOH): [M-45]⁺, resulting in a fragment at m/z 166. libretexts.org

Loss of nitrogen dioxide (-NO₂): [M-46]⁺, giving a peak at m/z 165.

Subsequent fragmentation of these primary ions can lead to further characteristic losses, such as the loss of carbon monoxide (CO), providing additional structural confirmation. The analysis of these fragmentation patterns allows for the verification of the different structural components of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

Although a single-crystal X-ray structure of this compound itself is not publicly available in the crystallographic databases, analysis of closely related structures provides valuable insight into its expected solid-state conformation. For instance, the crystal structure of 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile, which contains the same 6-nitro-1,3-benzodioxole core, has been determined. nih.gov

In this related structure, the 1,3-benzodioxole (B145889) ring system is nearly planar. nih.gov A key feature is that the nitro group is significantly twisted out of the plane of the aromatic ring, with a reported dihedral angle of approximately 29.76°. nih.gov This rotation is a common feature in ortho-substituted nitroaromatics, arising from steric hindrance between the nitro group and the adjacent substituent (in this case, the carboxylic acid). It is therefore highly probable that the nitro group in this compound is also not co-planar with the benzodioxole ring. The dioxolane ring itself typically adopts a slight envelope conformation. nih.gov

In the solid state, carboxylic acids frequently form hydrogen-bonded dimers. It is expected that this compound would crystallize with intermolecular hydrogen bonds between the carboxylic acid moieties of adjacent molecules, creating a stable, ordered crystal lattice.

Table 2: Crystallographic Data for the related compound 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₅N₃O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0953 (2) |

| b (Å) | 8.8847 (3) |

| c (Å) | 9.2212 (3) |

| α (°) | 84.470 (2) |

| β (°) | 67.634 (2) |

| γ (°) | 78.874 (2) |

| Volume (ų) | 527.30 (3) |

This data is for a related compound and serves as an illustrative example of the crystallographic parameters for a molecule containing the 6-nitro-1,3-benzodioxole moiety.

Co-crystallization is a powerful technique used to understand how a small molecule, or ligand, interacts with a biological macromolecule, such as a protein or nucleic acid, at the atomic level. By obtaining a crystal of the biomacromolecule with the ligand bound in its active or allosteric site, X-ray diffraction can be used to map the precise interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

Currently, there are no published studies on the co-crystallization of this compound with any biomacromolecules. However, this methodology would be the definitive approach to identify its binding mode should it be found to interact with a specific biological target. Such a study would reveal the key amino acid residues involved in binding, the conformation of the ligand within the binding pocket, and the role of any mediating solvent molecules. This information is critical for structure-based drug design and for understanding the molecular basis of the compound's biological activity.

Other Advanced Spectroscopic and Diffraction Techniques

Beyond HRMS and X-ray crystallography, a variety of other spectroscopic techniques would be essential for the complete characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical structure by providing information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, coupling constants, and integration of the proton signals would verify the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, and the C-O stretches of the dioxole ring.

Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy would also provide information about the vibrational modes of the molecule, which can be particularly useful for identifying non-polar bonds and symmetric vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would provide information about the electronic transitions within the molecule, which are influenced by the conjugated aromatic system and the presence of the nitro and carboxyl functional groups.

Together, these techniques provide a comprehensive analytical profile of this compound, enabling its unambiguous identification and detailed structural characterization.

Computational and Theoretical Investigations of 6 Nitro 1,3 Benzodioxole 5 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Molecular Orbital Analysis (e.g., Natural Bond Orbital (NBO) analysis)

There is no specific research available that details a Natural Bond Orbital (NBO) analysis for 6-Nitro-1,3-benzodioxole-5-carboxylic acid. NBO analysis is a computational technique that provides insight into intramolecular and intermolecular bonding and interactions. However, studies applying this method to determine charge transfer, hyperconjugative interactions, and the nature of orbitals for this specific molecule could not be located in the public domain.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra via TD-DFT)

No specific studies were found that report the prediction of spectroscopic parameters for this compound using methods such as Time-Dependent Density Functional Theory (TD-DFT). While these computational methods are frequently used to predict NMR chemical shifts and UV-Vis absorption spectra, the results of such analyses for this compound have not been documented in the available literature.

Molecular Modeling and Docking Studies

Ligand-Protein Interaction Profiling with Enzymes and Receptors

Specific molecular docking studies detailing the interaction profile of this compound with specific enzymes or receptors are not described in the available scientific research. Although computational docking is a standard procedure for predicting the binding mode of a ligand to a protein's active site, no published data exists that outlines the specific amino acid interactions, hydrogen bonds, or hydrophobic interactions for this compound with any biological target.

Binding Affinity and Energetic Landscape Calculations

Information regarding the calculated binding affinity (such as docking scores or free energy of binding) and the energetic landscape of this compound with any protein target is not available in the current body of scientific literature. These calculations are crucial for quantifying the strength of ligand-protein interactions, but such computational evaluations for this specific molecule have not been reported.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and flexibility of this compound is fundamental to comprehending its chemical behavior. Computational methods such as conformational analysis and molecular dynamics (MD) simulations are pivotal in this regard.

Conformational analysis of this compound primarily investigates the rotational barriers and stable geometries associated with its substituent groups. The key areas of conformational flexibility are the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the puckering of the dioxole ring.

The carboxylic acid group can adopt different planar orientations with respect to the aromatic ring. While computational studies specifically on this compound are not extensively documented in publicly available literature, general studies on benzoic acids indicate that the planar conformations are energetically favored due to conjugation between the carboxyl group and the aromatic system. The presence of the adjacent nitro group likely influences the preferred orientation through steric and electronic effects, which can be quantified using methods like Density Functional Theory (DFT).

The 1,3-benzodioxole (B145889) ring itself is not perfectly planar. It typically adopts a slight envelope or puckered conformation. scispace.com DFT calculations performed on the related molecule, 5-nitro-1,3-benzodioxole (B1580859), suggest a nonplanar structure for the five-membered ring in its ground state, with the oxygen atoms and the methylene (B1212753) group situated on opposite sides of the aromatic plane. scispace.comorientjchem.org This puckering is a low-energy motion, and the molecule can easily interconvert between conformational states.

Molecular dynamics (MD) simulations, while not specifically reported for this compound, would offer a powerful tool to explore its dynamic behavior in various environments, such as in solution. An MD simulation would track the movements of each atom over time, providing insights into the conformational equilibria, solvent interactions, and the flexibility of the molecule. Such simulations are crucial for understanding how the molecule might interact with biological targets or other chemical species in a dynamic setting.

Table 1: Key Torsional Angles in this compound for Conformational Analysis

| Dihedral Angle | Description | Expected Behavior |

| O=C-C-C | Defines the orientation of the carboxylic acid group relative to the benzene ring. | Planar or near-planar conformations are expected to be energetically favorable. |

| C-O-CH2-O-C | Describes the puckering of the 1,3-dioxole (B15492876) ring. | The ring is expected to be non-planar, exhibiting dynamic puckering. |

Structure-Property Relationship Studies using Computational Approaches

Computational chemistry provides a robust framework for establishing relationships between the molecular structure of this compound and its physicochemical properties. DFT is a particularly useful method for this purpose, allowing for the calculation of various electronic and structural parameters.

A DFT study on the structurally similar 5-nitro-1,3-benzodioxole provides valuable insights that can be extrapolated to the carboxylic acid derivative. scispace.comorientjchem.org These calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

For this compound, the electron-withdrawing nature of both the nitro and carboxylic acid groups is expected to significantly lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich and electron-poor regions of the molecule, further indicating sites of potential reactivity.

Experimental techniques like FTIR and FT-Raman spectroscopy can be powerfully combined with computational methods. Theoretical vibrational spectra, calculated using DFT, can aid in the assignment of experimental spectral bands to specific molecular motions. scispace.comorientjchem.org For instance, the characteristic stretching frequencies of the nitro (NO2) and carboxylic acid (COOH) groups can be accurately predicted and compared with experimental data to confirm the molecular structure and bonding characteristics.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups in Nitro-Benzodioxole Derivatives (Illustrative)

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | ~1500-1560 |

| NO₂ | Symmetric Stretch | ~1330-1370 |

| C=O (Carboxylic Acid) | Stretch | ~1700-1750 |

| O-H (Carboxylic Acid) | Stretch | ~3200-3600 |

Note: These are typical ranges and the exact values would require specific DFT calculations for this compound.

Chemo-informatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies on substituted benzodioxoles have shown that their antioxidant activity is related to molecular descriptors such as the charges on the carbon atoms of the dioxole ring, the charged partial surface area, and the dipole moment. nih.govresearchgate.net For this compound, a QSAR model would aim to correlate its structural features with a specific biological endpoint.

To build a QSAR model, a set of molecular descriptors would first be calculated for this compound and related molecules. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular shape, surface area, volume.

Physicochemical Descriptors: LogP (lipophilicity), polarizability, dipole moment.

These descriptors would then be used to develop a mathematical model that relates them to a measured activity. For nitroaromatic compounds, QSAR models have been developed to predict properties like toxicity and mutagenicity. These models often find that descriptors related to hydrophobicity, electrophilicity, and electronic parameters (like HOMO/LUMO energies) are significant predictors of activity.

Table 3: Common Molecular Descriptors in QSAR Studies of Aromatic Compounds

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, Polarity |

| Steric | Molecular Volume, Surface Area | Molecular Size and Shape |

| Lipophilic | LogP | Partitioning between water and octanol |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |

Reaction Mechanism Elucidation through Computational Reaction Path Studies

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is its synthesis, which typically involves the nitration of 1,3-benzodioxole-5-carboxylic acid (piperonylic acid).

The nitration of aromatic compounds generally proceeds via an electrophilic aromatic substitution mechanism. ewadirect.com Computational reaction path studies can be employed to investigate this mechanism in detail for the specific substrate, piperonylic acid. Using methods like DFT, the potential energy surface of the reaction can be mapped out, identifying the structures and energies of reactants, intermediates, transition states, and products.

The generally accepted mechanism for nitration involves the following steps:

Generation of the electrophile, the nitronium ion (NO₂⁺), from nitric acid and a strong acid catalyst like sulfuric acid.

Attack of the electron-rich aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.

Deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring and yield the nitro-substituted product.

Computational studies can provide quantitative data for each of these steps. For instance, the activation energy for the formation of the sigma complex can be calculated, which corresponds to the rate-determining step of the reaction. Furthermore, the relative energies of the possible sigma complexes (resulting from attack at different positions on the aromatic ring) can be calculated to explain the regioselectivity of the reaction. In the case of 1,3-benzodioxole-5-carboxylic acid, the directing effects of the existing substituents (the benzodioxole moiety and the carboxylic acid group) will determine the position of the incoming nitro group. Computational analysis can confirm that the position ortho to the carboxylic acid and meta to the dioxole oxygen is the electronically favored site for nitration.

Applications in Organic Synthesis and Material Science

A Key Synthetic Intermediate for Complex Molecules

6-Nitro-1,3-benzodioxole-5-carboxylic acid serves as a valuable starting material for the synthesis of more intricate molecules due to the reactivity of its functional groups. The carboxylic acid moiety can be readily converted into other functional groups, such as esters and acyl chlorides, while the nitro group can be reduced to an amine, opening up a wide range of synthetic possibilities.

Precursor in Heterocyclic Synthesis

The strategic placement of the nitro and carboxylic acid groups on the benzodioxole ring makes this compound a promising precursor for the synthesis of various heterocyclic systems. The presence of these functionalities allows for intramolecular cyclization reactions or for sequential modifications to build complex ring structures. For instance, the reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile, can lead to the formation of fused heterocyclic systems. While specific examples directly utilizing this compound in the synthesis of a broad range of heterocycles are not extensively documented in readily available literature, the known reactivity of related nitro-aromatic carboxylic acids suggests its potential in constructing nitrogen-containing heterocycles like benzimidazoles, quinoxalines, and phenazines. The general strategy involves the initial reduction of the nitro group to an amino group, which can then participate in cyclization reactions.

Building Block for Multifunctional Organic Scaffolds

The rigid benzodioxole core of this compound, combined with its reactive functional groups, makes it an attractive building block for the construction of multifunctional organic scaffolds. These scaffolds can be designed to have specific three-dimensional arrangements of functional groups, enabling their use in areas such as supramolecular chemistry and crystal engineering. For example, the carboxylic acid group can be used to form metal-organic frameworks (MOFs) by coordinating with metal ions. The nitro group can then be chemically modified within the framework to introduce additional functionality. While direct research on MOFs from this specific compound is limited, the principles of MOF construction using multifunctional carboxylic acids are well-established.

Derivatization for the Development of Novel Chemical Entities

The chemical versatility of this compound allows for its derivatization into a wide array of novel chemical entities. The carboxylic acid group is a prime site for modification. For instance, it can be converted to its acyl chloride, which is a highly reactive intermediate. This acyl chloride can then be subjected to reactions such as the Rosenmund-von Braun reaction to yield the corresponding carbonitrile, 6-nitro-1,3-benzodioxole-5-carbonitrile (B2635522).

Furthermore, the synthesis of new amino-acyl derivatives starting from the 1,3-benzodioxole (B145889) unit has been reported. This involves the coupling of amino acids to the benzodioxole scaffold, a process that can be facilitated by activating the carboxylic acid group of this compound. These derivatization reactions highlight the compound's utility in generating molecules with potentially interesting chemical and biological properties.

Potential Contributions to Organic Semiconductors and Novel Polymer Materials

The exploration of this compound and its derivatives in the realm of material science, particularly in organic electronics and polymer chemistry, is a growing area of interest. The benzodioxole moiety is a known component in some organic electronic materials. The presence of both electron-withdrawing (nitro) and potentially electron-donating (after reduction of the nitro group) functionalities, along with the carboxylic acid group for polymerization or modification, suggests that derivatives of this compound could be tailored for specific electronic properties.

While direct applications of this compound in organic semiconductors or polymers are not yet widely reported, the fundamental principles of materials design suggest its potential. For instance, the aromatic and rigid nature of the benzodioxole core could contribute to the thermal stability and charge transport properties of a polymer backbone. The functional groups offer handles for tuning the electronic properties and for cross-linking or further functionalization of polymer chains. Further research in this area is needed to fully realize the potential of this compound in the development of novel organic materials.

Biological and Pharmacological Research in Vitro and Mechanistic Focus

Investigation of Molecular Targets and Ligand-Macromolecule Interactions (In Vitro)

In vitro research has been pivotal in elucidating the mechanisms of action for compounds based on the 6-Nitro-1,3-benzodioxole-5-carboxylic acid scaffold. These studies have identified interactions with several key biological macromolecules, including enzymes and structural proteins.

Derivatives of 1,3-benzodioxole (B145889) have been evaluated against a range of enzymes implicated in various physiological and pathological processes.

Cyclooxygenase (COX-1/COX-2) Inhibition : The cyclooxygenase enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins (B1171923) and are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). A series of benzodioxole acetic acid derivatives have been synthesized and evaluated for their inhibitory activity against these enzymes. The results indicated that these compounds exhibit moderate activity against both COX-1 and COX-2. researchgate.net Notably, certain analogues demonstrated superior COX-2 selectivity when compared to the established NSAID, Ketoprofen. researchgate.net For instance, compound 4d (2-(6-(4-iodobenzoyl)benzo[d] acs.orgnajah.edudioxol-5-yl)acetic acid) was identified as the most selective, while compound 3b (methyl 2-(6-(2-chlorobenzoyl)benzo[d] acs.orgnajah.edudioxol-5-yl)acetate) showed potent activity against both enzymes with a selectivity ratio better than Ketoprofen. researchgate.net

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| 3b | 1.12 | 1.3 | 0.862 |

| 4d | 4.52 | 2.5 | 1.809 |

| 4f | 0.725 | 1.25 | 0.58 |

| Ketoprofen (Reference) | 12.0 | 61.2 | 0.196 |

α-Amylase and Lipase (B570770) Inhibition : Pancreatic α-amylase and lipase are crucial enzymes in the digestion of carbohydrates and fats, respectively, making them targets for managing metabolic disorders. Studies on a series of benzodioxole derivatives, including benzodioxole aryl acetic acids and benzodioxole-carboxamides, have shown significant inhibitory activity against α-amylase. However, the same study found that these compounds exhibited weak or negligible activity against the lipase enzyme. One carboxamide derivative, compound 6a , was an exception, showing the best anti-lipase activity with an IC₅₀ value of 44.1 µg/ml.

Human Neutrophil Elastase (HNE) : HNE is a serine protease involved in inflammatory processes, and its inhibitors are of therapeutic interest. While various natural and synthetic compounds are known to inhibit HNE, specific studies detailing the direct inhibitory effects of this compound or its close analogues on this enzyme are not prominently featured in the reviewed scientific literature.

Other Enzymes : The versatility of the benzodioxole scaffold is highlighted by its activity against other enzymes. For example, certain 1,3-benzodioxole-pyrimidine derivatives have been identified as potent inhibitors of succinate (B1194679) dehydrogenase (SDH), an enzyme crucial to the mitochondrial electron transport chain. acs.org

The Transient Receptor Potential Vanilloid 1 (TRPV1) and cannabinoid receptors (CB1 and CB2) are critical targets in pain and inflammation pathways. The endocannabinoid system, which includes cannabinoid receptors, is known to modulate neuronal signaling. While the benzodioxole moiety is a structural feature in various pharmacologically active molecules, in vitro studies specifically characterizing the antagonist or agonist activity of this compound and its direct analogues at TRPV1 or cannabinoid receptors are limited in the available literature. This represents an area for potential future investigation.

Beyond enzyme inhibition, the benzodioxole framework has been shown to interact directly with key structural proteins, notably tubulin.

Tubulin Interaction : Tubulin is the protein subunit of microtubules, which are essential for cell division, structure, and intracellular transport. A class of synthetic compounds, derivatives of 6-benzyl-1,3-benzodioxole, has been shown to possess significant antimitotic activity by inhibiting tubulin polymerization. nih.gov These compounds act as competitive inhibitors of colchicine (B1669291) binding to tubulin. nih.gov Further research has indicated that 6-Nitro-1,3-benzodioxole-5-carbonitrile (B2635522), a direct derivative of the titular acid, also targets tubulin. evitachem.com By binding to tubulin, it prevents the formation of microtubules, which disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. evitachem.com This mechanism of action positions these compounds as potential antineoplastic agents.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, these studies have provided valuable insights into the structural requirements for specific biological activities.

Research on benzodioxole derivatives has revealed several key design principles. The 1,3-benzodioxole ring system is considered a versatile and privileged scaffold that can be chemically modified to target different biological macromolecules. The design strategy often involves retaining the core benzodioxole structure while introducing various substituents at different positions to enhance potency and modulate selectivity. For instance, the development of COX inhibitors based on this scaffold aimed to leverage the larger size of the benzodioxole moiety compared to the simple phenyl ring in drugs like Ketoprofen to achieve better COX-2 selectivity. researchgate.net Similarly, for antitubulin activity, the intact dioxole ring is considered a critical pharmacophoric element. nih.gov

The type and position of substituents on the benzodioxole core and its appended moieties have a profound impact on biological activity.

For COX Inhibition : SAR studies on benzodioxole acetic acid derivatives revealed that the nature and position of halogen atoms on the benzoyl group significantly influence inhibitory potency and selectivity. It was observed that compounds with ortho-halogenated substituents were generally more potent than those with meta-halogenated ones. researchgate.net

For Antitubulin Activity : In the 6-benzyl-1,3-benzodioxole series, maximal activity against tubulin polymerization was highly dependent on specific substitution patterns. The key requirements identified were:

An intact 1,3-benzodioxole ring. nih.gov

A methoxy (B1213986) or ethoxy group at position 5 of the benzodioxole ring. nih.gov

A para-methoxy group on the benzyl (B1604629) moiety located at position 6. nih.gov Interestingly, adding more methoxy groups to the benzyl ring, in an attempt to mimic the structure of the known tubulin inhibitor podophyllotoxin, led to a significant decrease in antitubulin activity. nih.gov

For α-Amylase Inhibition : The inhibitory potency of benzodioxole derivatives against α-amylase is also sensitive to the nature of the substituents. A study comparing different benzodioxole aryl acetic acid derivatives demonstrated how varying the substituent on the aryl ring alters the IC₅₀ value, as detailed in the table below.

| Compound Code | Substituent (R) | α-Amylase IC₅₀ (µg/ml) |

|---|---|---|

| 4a | H | 10.3 |

| 4b | 2-Cl | 12.1 |

| 4c | 3-I | 15.2 |

| 4d | 4-I | 14.8 |

| 4e | 4-Br | 12.6 |

| 4f | 2,4-diCl | 10.9 |

| 4g | 4-OCH₃ | 14.1 |

| 4h | 4-NO₂ | 11.4 |

Mechanistic Insights into Cellular and Biochemical Pathways (In Vitro)

Research into this compound and related benzodioxole compounds has uncovered several mechanisms of action at the cellular and biochemical levels. These insights stem from various in vitro assays targeting antioxidant, antimicrobial, antitumor, anti-inflammatory, and antiparasitic activities.

Antioxidant Activity Mechanisms

The antioxidant potential of phenolic compounds is often attributed to their ability to scavenge free radicals. The mechanisms are typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging, and ferric-reducing antioxidant power (FRAP) tests. ugm.ac.idsphinxsai.com

These assays rely on the ability of an antioxidant compound to donate a hydrogen atom or an electron to a stable radical, thereby neutralizing it. ugm.ac.idmdpi.com For instance, in the DPPH assay, the deep violet color of the DPPH radical fades upon reduction by an antioxidant. mdpi.com Similarly, the ABTS assay measures the reduction of the blue-green ABTS radical cation. ugm.ac.id The FRAP assay, conversely, measures the ability of a substance to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). While direct studies on this compound are limited, the presence of the benzodioxole ring, a common feature in many natural and synthetic antioxidant compounds, suggests a potential for free-radical scavenging activity. nih.gov

| Assay | Principle of Action | Measured Outcome |

|---|---|---|

| DPPH Radical Scavenging | Donation of a hydrogen atom or electron to the stable DPPH radical. ugm.ac.idmdpi.com | Decrease in absorbance at ~517 nm as the violet radical is neutralized. mdpi.com |

| ABTS Radical Scavenging | Donation of a hydrogen atom or electron to the stable ABTS radical cation. ugm.ac.id | Decrease in absorbance at ~743 nm as the blue-green radical is neutralized. ugm.ac.id |

| Ferric-Reducing Antioxidant Power (FRAP) | Reduction of a ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺). | Formation of a colored ferrous-TPTZ complex, measured by absorbance at ~593 nm. |

Antimicrobial Action Mechanisms

The antimicrobial properties of nitroaromatic compounds, including derivatives of this compound, are often linked to the chemical reactivity of the nitro group. One significant mechanism involves the inhibition of essential microbial enzymes, particularly those with critical cysteine residues in their active sites.

Nitroalkenes, which share structural similarities, have been shown to act as thiol oxidants. This mechanism suggests that the nitro group can function as a masked electrophile. nih.gov Within the reducing environment of a microbial cell, the nitro group can be activated, enabling it to react covalently with nucleophilic residues like cysteine. nih.gov This covalent modification can irreversibly inhibit enzyme function, disrupting vital cellular pathways and leading to microbial cell death. This targeted inactivation of cysteine-dependent enzymes represents a key strategy for antimicrobial action. dundee.ac.uk

Antitumor Mechanisms in Cellular Models

Several potential mechanisms for the antitumor activity of this compound derivatives have been explored in cellular models. These mechanisms primarily converge on the induction of oxidative stress and apoptosis (programmed cell death). nih.gov

Inhibition of the Thioredoxin System: The thioredoxin (Trx) system is a crucial antioxidant system that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.gov Certain 1,3-benzodioxole derivatives have been shown to inhibit thioredoxin reductase (TrxR), a key enzyme in this system. nih.govmdpi.com Inhibition of TrxR disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS), which induces oxidative stress and triggers apoptotic pathways. nih.gov

Induction of Apoptosis: Apoptosis is a common mechanistic pathway for many antitumor agents. nih.gov For nitroaromatic compounds, this process can be initiated through multiple routes. The accumulation of ROS due to TrxR inhibition can activate downstream signaling cascades that lead to apoptosis. nih.gov Furthermore, studies on other nitro-containing compounds have demonstrated the activation of caspases, which are proteases that execute the apoptotic program. Specifically, the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -6) has been observed, leading to the systematic dismantling of the cancer cell. nih.gov A related compound, 6-Nitro-1,3-benzodioxole-5-carbonitrile, is noted to induce apoptosis in cancer cells. evitachem.com

| Mechanism | Biochemical Target/Pathway | Cellular Outcome | Reference Compound Type |

|---|---|---|---|

| Redox System Disruption | Thioredoxin Reductase (TrxR) | Increased ROS, oxidative stress, apoptosis induction. nih.gov | 1,3-Benzodioxole derivatives. nih.gov |

| Apoptosis Induction | Caspase-3 and Caspase-6 | Programmed cell death. nih.gov | Substituted naphthalimides (nitro-containing). nih.gov |

Anti-inflammatory Mechanisms

The anti-inflammatory potential of compounds related to this compound has been investigated through their interaction with key enzymes in the inflammatory cascade. The arachidonic acid pathway is a primary target, involving the enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov

Dual COX/LOX Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for synthesizing prostaglandins, while 5-LOX is responsible for synthesizing leukotrienes. Both are potent pro-inflammatory mediators. nih.gov Compounds that can dually inhibit both COX and 5-LOX are considered promising anti-inflammatory agents. nih.govnih.gov Studies on benzodioxole-pyrazole hybrids have demonstrated their ability to inhibit these enzymes in vitro. nih.gov

Inhibition of Pro-inflammatory Cytokines: Another key mechanism is the suppression of pro-inflammatory cytokine production. Research on certain benzodioxole derivatives has shown a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α), a critical mediator of inflammation. nih.gov

Antiparasitic Action Mechanisms (e.g., schistosomicidal activity)

While specific studies on the schistosomicidal activity of this compound are not extensively documented, the mechanism of action for many nitroaromatic drugs against anaerobic bacteria and parasites is well-established. mdpi.com This mechanism relies on the reductive bioactivation of the nitro group. mdpi.com

In the low-oxygen environment of these organisms, the nitro group of the compound can accept electrons from microbial nitroreductases. mdpi.com This reduction process generates highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as nitro radical anions. These reactive species can cause extensive damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to the death of the parasite. mdpi.com

In Vitro Biotransformation and Metabolic Degradation Pathways

The in vitro metabolism of nitroaromatic compounds can follow several pathways, with the reduction of the nitro group being a primary route. nih.govscielo.br This biotransformation is crucial as it can lead to either detoxification or bioactivation of the parent compound.

The metabolic reduction of a nitroaromatic group typically proceeds in a stepwise manner through two-electron transfers, catalyzed by enzymes such as nitroreductases or azoreductases. omicsonline.orgresearchgate.net

Nitro to Nitroso: The initial step is the reduction of the nitro group (-NO₂) to a nitroso group (-NO).

Nitroso to Hydroxylamine: The nitroso intermediate is further reduced to a hydroxylamine (-NHOH).

Hydroxylamine to Amine: The final step is the reduction of the hydroxylamine to the corresponding amine (-NH₂). omicsonline.orgresearchgate.net

Therefore, a likely metabolic degradation product of this compound in vitro would be 6-Amino-1,3-benzodioxole-5-carboxylic acid. In addition to nitroreduction, other metabolic pathways for aromatic compounds can include ring oxidation, though this is often a secondary pathway for nitroaromatics. researchgate.net

Future Research Directions and Translational Perspectives for 6 Nitro 1,3 Benzodioxole 5 Carboxylic Acid

Advanced Spectroscopic Characterization of Complex Biological Adducts and Metabolites

To fully comprehend the biological activity of 6-Nitro-1,3-benzodioxole-5-carboxylic acid, it is crucial to identify and characterize its metabolites and any potential adducts it may form with biological macromolecules. Future research should employ advanced spectroscopic techniques to achieve this.

High-resolution mass spectrometry , particularly techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, can be instrumental in profiling and quantifying metabolites. nih.gov The development of isotope-coded labels can further enhance the accuracy of comparative quantitative analysis of carboxylic acid metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy will be vital for the structural elucidation of metabolites and potential biological adducts. Advanced NMR techniques can provide detailed information about the connectivity and stereochemistry of these complex molecules, offering insights into the compound's mechanism of action at a molecular level.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Biological Systems

A systems-level understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. This approach allows for a holistic view of the cellular response to the compound.

Proteomics studies can identify differentially expressed proteins in response to treatment with the compound, revealing key cellular pathways that are affected. nih.gov This can provide insights into the compound's mechanism of action and potential off-target effects. For example, proteomic analysis has been used to elucidate the protective mechanisms of other compounds against cellular toxicity. nih.gov

Metabolomics analyses can provide a snapshot of the metabolic changes induced by the compound, complementing the information obtained from proteomics. By identifying alterations in endogenous metabolite levels, researchers can gain a deeper understanding of the biochemical pathways perturbed by this compound.

The integration of proteomics, metabolomics, and other omics data (e.g., transcriptomics) will be crucial for constructing comprehensive models of the compound's biological activity and for identifying potential biomarkers of its effects.

Rational Design and Synthesis of Next-Generation Analogues with Tailored Biological Profiles

Building upon a deeper understanding of its structure-activity relationship, future research should focus on the rational design and synthesis of novel analogues of this compound with improved efficacy and selectivity. The benzodioxole scaffold is present in numerous biologically active compounds, suggesting its potential as a privileged structure in drug discovery. ontosight.ai

Computational modeling and molecular docking studies can be employed to predict the binding of potential analogues to target proteins, guiding the design of compounds with enhanced biological activity. By modifying the functional groups on the benzodioxole ring, it may be possible to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

The synthesis of a library of analogues, followed by high-throughput screening, will be essential for identifying lead compounds with desired biological profiles for further development.

Exploration of Novel Application Domains Beyond Traditional Pharmaceutical Sciences

While the primary focus of research on this compound and its derivatives has been in the pharmaceutical realm, its unique chemical properties may lend themselves to applications in other fields.

In agrochemicals , derivatives of the related 6-nitro-1,3-benzodioxole-5-carbonitrile (B2635522) have been suggested as potential herbicides or plant growth regulators. evitachem.com Further investigation into the herbicidal or pesticidal properties of this compound and its analogues is warranted.

In materials science , the nitroaromatic scaffold could be explored as a building block for novel polymers or functional materials. The presence of both a nitro group and a carboxylic acid offers multiple points for chemical modification and polymerization.

Furthermore, the compound could serve as a chemical probe for studying biological processes, given its potential to interact with specific cellular targets. Its utility as an intermediate in the synthesis of more complex organic molecules also highlights its importance in broader chemical research. evitachem.com

Q & A

Q. Table 1: Key Analytical Techniques for Characterization

| Technique | Application | Example Parameters | Reference |

|---|---|---|---|

| SCXRD | Metal complex structure resolution | Zn–O bond distance: 1.95–2.10 Å | |

| HPLC-MS | Purity and molecular weight confirmation | Retention time: 8.2 min; [M+H]⁺: 226.03 | |

| ¹H NMR | Substituent positional analysis | Aromatic protons: δ 7.2–7.8 ppm |

Q. Table 2: Computational Tools for Cocrystal Prediction

| Tool | Function | Output Metrics | Reference |

|---|---|---|---|

| Mercury (CCDC) | Visualization of SSIPs | Hydrogen-bond geometry | |

| Gaussian (DFT) | MEP surface calculation | Electrostatic potential maps | |

| Random Forest | Metabolite importance ranking | Mean decrease accuracy (MDA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.